molecular formula C19H16O6 B2597193 (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858769-14-9

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2597193
CAS No.: 858769-14-9
M. Wt: 340.331
InChI Key: CDZGZLUYYKJCCO-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” involves the reaction of 2-methoxybenzaldehyde with 4-hydroxybenzhydrazide in a methanol solution . The mixture is then refluxed for a certain period, and the resulting solution is condensed and cooled to room temperature .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been characterized by elemental analysis, IR, and single crystal X-ray diffractions . The molecules of these compounds display E configurations with respect to the C=N double bonds .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For instance, zinc(II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The research conducted by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with Schiff base groups, which show promising properties as photosensitizers in photodynamic therapy (PDT). Their study highlights the compound's high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment through Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Another area of application is in the development of N-heterocyclic carbene-silver complexes, as explored by Patil et al. (2010). These complexes, derived from reactions involving p-methoxybenzyl-substituted precursors, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underlines the potential use of such complexes in combating microbial infections and their cytotoxic effects on Caki-1 cell lines (Patil et al., 2010).

Herbicide Development

Research by Araniti et al. (2014) introduced a novel class of synthetic herbicides, 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, demonstrating strong phytotoxic effects on Arabidopsis thaliana. This study presents these molecules as promising candidates for herbicide development, offering a new approach to controlling weed growth in agriculture (Araniti et al., 2014).

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-15-6-4-3-5-12(15)9-17-19(21)14-8-7-13(10-16(14)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZGZLUYYKJCCO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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